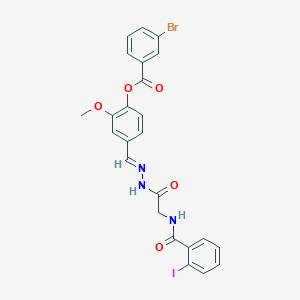![molecular formula C27H33N3O5 B12023968 3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023968.png)
3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
合成路线和反应条件
3-羟基-4-(4-异丁氧基-3-甲基苯甲酰基)-1-[2-(4-吗啉基)乙基]-5-(3-吡啶基)-1,5-二氢-2H-吡咯-2-酮的合成涉及多个步骤,每个步骤都需要特定的试剂和条件。其一般的合成路线包括:
吡咯-2-酮核的形成: 此步骤通常涉及在酸性或碱性条件下对合适的前体进行环化。
羟基的引入: 这可以通过使用氧化剂进行的羟基化反应来实现。
苯甲酰基的连接: 此步骤涉及酰化反应,通常在碱的存在下使用苯甲酰氯。
异丁氧基的引入: 这可以通过醚化反应来实现。
吗啉基和吡啶基的添加: 这些基团通过取代反应引入,通常使用亲核试剂。
工业生产方法
这种化合物的工业生产可能涉及对上述合成路线的优化,以最大限度地提高产量和纯度,同时降低成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术以及绿色化学原理。
化学反应分析
反应类型
3-羟基-4-(4-异丁氧基-3-甲基苯甲酰基)-1-[2-(4-吗啉基)乙基]-5-(3-吡啶基)-1,5-二氢-2H-吡咯-2-酮可以进行各种化学反应,包括:
氧化: 羟基可以使用像PCC或KMnO4这样的氧化剂氧化成羰基。
还原: 羰基可以使用像NaBH4或LiAlH4这样的还原剂还原成醇。
取代: 芳香环可以进行亲电或亲核取代反应。
常见的试剂和条件
氧化剂: PCC, KMnO4, H2O2
还原剂: NaBH4, LiAlH4
碱: NaOH, KOH
酸: HCl, H2SO4
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,羟基的氧化将生成酮,而羰基的还原将生成醇。
科学研究应用
3-羟基-4-(4-异丁氧基-3-甲基苯甲酰基)-1-[2-(4-吗啉基)乙基]-5-(3-吡啶基)-1,5-二氢-2H-吡咯-2-酮在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其与生物大分子的潜在相互作用。
医学: 研究其潜在的治疗作用,包括抗炎和抗癌特性。
工业: 用于开发新材料和化学工艺。
作用机制
3-羟基-4-(4-异丁氧基-3-甲基苯甲酰基)-1-[2-(4-吗啉基)乙基]-5-(3-吡啶基)-1,5-二氢-2H-吡咯-2-酮的作用机制涉及它与特定分子靶点和通路的相互作用。该化合物可以与酶或受体结合,调节其活性并导致各种生物效应。确切的分子靶点和通路取决于具体的应用和背景。
相似化合物的比较
类似化合物
- 3-羟基-4-(4-异丁氧基-3-甲基苯甲酰基)-1-[2-(4-吗啉基)乙基]-5-(3-吡啶基)-1,5-二氢-2H-吡咯-2-酮可以与其他具有类似结构特征的化合物进行比较,例如:
- 3-羟基-4-(4-异丁氧基-3-甲基苯甲酰基)-1-[2-(4-哌啶基)乙基]-5-(3-吡啶基)-1,5-二氢-2H-吡咯-2-酮
- 3-羟基-4-(4-异丁氧基-3-甲基苯甲酰基)-1-[2-(4-吗啉基)乙基]-5-(2-吡啶基)-1,5-二氢-2H-吡咯-2-酮
独特性
3-羟基-4-(4-异丁氧基-3-甲基苯甲酰基)-1-[2-(4-吗啉基)乙基]-5-(3-吡啶基)-1,5-二氢-2H-吡咯-2-酮的独特性在于其官能团的特定组合,赋予了其独特的化学和生物性质。这使得它成为各种研究和工业应用中宝贵的化合物。
属性
分子式 |
C27H33N3O5 |
|---|---|
分子量 |
479.6 g/mol |
IUPAC 名称 |
(4E)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H33N3O5/c1-18(2)17-35-22-7-6-20(15-19(22)3)25(31)23-24(21-5-4-8-28-16-21)30(27(33)26(23)32)10-9-29-11-13-34-14-12-29/h4-8,15-16,18,24,31H,9-14,17H2,1-3H3/b25-23+ |
InChI 键 |
AJPSIKMMBUXIQG-WJTDDFOZSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)/O)OCC(C)C |
规范 SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)O)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023886.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12023888.png)



![4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12023916.png)

![(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12023923.png)
![N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12023927.png)
![6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12023929.png)
![N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]-4-propoxybenzamide](/img/structure/B12023948.png)
![3-(4-bromophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B12023952.png)
![N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide](/img/structure/B12023958.png)

